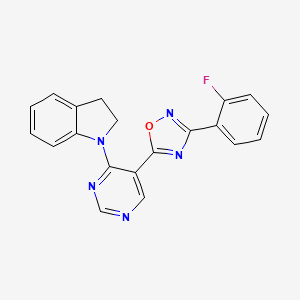

3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole" is a derivative of the 1,2,4-oxadiazole moiety, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. This class of compounds is known for its diverse range of biological activities, including pesticidal, fungicidal, and anticancer properties. The presence of fluorophenyl and pyrimidinyl groups suggests potential for enhanced biological activity due to the electron-withdrawing effects of the fluorine atom and the structural rigidity of the pyrimidine ring.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. In the context of the provided papers, similar compounds have been synthesized through multistep reactions, starting from substituted benzoic acids or by condensation reactions involving thiosemicarbazides or amidoximes with carboxylic acids or esters . The structures of the synthesized compounds are usually confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution pattern on the ring, as well as the nature of the substituents, can significantly influence the compound's biological activity. X-ray crystallography can provide detailed information about the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can participate in various chemical reactions, including nucleophilic substitution and addition reactions, due to the presence of reactive sites on the ring. The fluorine atom on the phenyl ring can also influence the reactivity of the compound by making the carbon atom it is attached to more electrophilic. These reactions can be exploited to further modify the compound and enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents and the overall molecular structure. The presence of a fluorine atom can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes. The electronic properties of the oxadiazole ring, such as its dipole moment and electron distribution, are also important factors that can affect the compound's interaction with biological targets .

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

1,2,4-oxadiazole derivatives have shown significant antimicrobial and antitubercular properties. Studies have reported the synthesis and biological evaluation of various oxadiazole derivatives, including those with antimicrobial as well as antitubercular activity. For instance, compounds synthesized by incorporating the oxadiazole moiety have demonstrated good antibacterial activity against strains such as E. coli and S. aureus, and some have been found active against M. tuberculosis H37Rv. Molecular docking studies have supported these findings by illustrating the mode of inhibition against target enzymes like MurD ligase, highlighting their potential as antimicrobial and antitubercular agents (Shingare et al., 2018; Parikh & Joshi, 2014).

Anticancer Activities

The anticancer potential of 1,2,4-oxadiazole derivatives has also been extensively studied. These compounds have been evaluated against various cancer cell lines, including HeLa, showing dose-dependent inhibition of cell growth. Specific derivatives have shown promising IC50 values, comparable to known anticancer agents like Cisplatin, particularly those with halogen atoms at certain positions indicating the importance of structural features for activity (Gudipati et al., 2011; Bommera et al., 2021).

Pesticidal Activities

Research has also extended into the pesticidal applications of oxadiazole derivatives. Novel compounds containing the 1,2,4-oxadiazole moiety have been synthesized and shown to possess excellent insecticidal and fungicidal activities. This includes broad-spectrum activity against pests like Mythimna separata and fungal pathogens such as Pseudoperonospora cubensis, with some compounds exhibiting low cytotoxicity levels, suggesting their suitability as safer pesticidal agents (Liu et al., 2021).

Synthesis and Evaluation of Novel Compounds

The design and synthesis of novel compounds based on the 1,2,4-oxadiazole scaffold have been a key focus area, aiming to explore their biological activities further. This includes creating hybrids with other biologically active moieties, such as isatin, and evaluating these compounds for their potential as antitubercular, antimalarial, and anticancer agents. Such studies contribute to the development of new therapeutic agents with improved efficacy and specificity (Akhaja & Raval, 2012).

Propriétés

IUPAC Name |

5-[4-(2,3-dihydroindol-1-yl)pyrimidin-5-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN5O/c21-16-7-3-2-6-14(16)18-24-20(27-25-18)15-11-22-12-23-19(15)26-10-9-13-5-1-4-8-17(13)26/h1-8,11-12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJIGHWNSJIIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-5-(4-(indolin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)

![1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2518089.png)

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)

![2-{[4-(Trifluoromethyl)benzyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B2518100.png)

![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)